Meta-Methylphenyl Substitution at the Thiadiazole 5-Position: Lipophilicity and Steric Differentiation vs. Para-Methyl Isomer
The target compound carries a 3-methylphenyl (m-tolyl) substituent on the thiadiazole ring. The position of the methyl group influences both lipophilicity and molecular shape. While direct experimental logP data for both isomers under identical conditions are unavailable, the meta-substitution pattern generates a distinct electrostatic potential surface and different steric bulk distribution compared to the 4-methylphenyl (p-tolyl) analog (CAS not explicitly identified, but the analog is listed by multiple vendors) . In class-level SAR for thiadiazole-benzamide Wnt inhibitors, the nature of the aryl substituent at the 5-position is a key determinant of cellular potency and kinase selectivity [1].
| Evidence Dimension | Substituent position and lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5; 3-methylphenyl substituent [2] |
| Comparator Or Baseline | 4-methylphenyl analog: XLogP3-AA ≈ 3.5 (predicted similar, but different dipole moment and steric profile) |
| Quantified Difference | Positional isomerism; no paired experimental logP data available; steric and electronic differences predicted via computed molecular fields. |
| Conditions | In silico prediction (PubChem XLogP3) [2]; no matched experimental assay. |
Why This Matters
Positional isomerism can alter target binding conformation and off-target profiles; procurement of the exact meta-isomer is critical for SAR reproducibility.
- [1] Bayer Pharma AG. 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. WO2016131808A1, 2016. View Source
- [2] PubChem. Compound Summary for CID 5039743: 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. National Center for Biotechnology Information (2025). View Source
